(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16485528
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | FCXVFLKZKFYVFC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC |
Introduction
Synthesis
The synthesis of (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Below is a generalized synthetic route:
-
Starting Material: The synthesis begins with a pyrrolidine precursor, often substituted with protective groups like tert-butoxycarbonyl (Boc) to shield reactive sites.
-
Functionalization:
-
Introduction of the ethyl group at position 2 via alkylation.
-
Methoxylation at position 5 using methylating agents such as dimethyl sulfate or methyl iodide.
-
-
Esterification:
-
The carboxylic acid groups are converted into esters using alcohols (e.g., methanol or ethanol) in the presence of acid catalysts.
-
-
Purification and Isolation:
-
The final compound is purified through recrystallization or chromatography to ensure high purity.
-
Characterization
The compound is characterized using advanced spectroscopic and analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H, 13C) | Confirms the chemical structure and substituent positions. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identifies functional groups such as esters and methoxy groups. |
| X-Ray Crystallography | Provides detailed information about the three-dimensional structure. |
Medicinal Chemistry
Pyrrolidine derivatives like this compound are often explored for their pharmacological properties, including:
-
Acting as intermediates in the synthesis of drugs targeting neurological disorders.
-
Potential use in designing enzyme inhibitors or receptor modulators.
Organic Synthesis
The compound's functional groups make it a versatile intermediate for:
-
Asymmetric synthesis due to its stereochemical configuration.
-
Building complex heterocyclic frameworks for pharmaceutical research.
Material Science
Pyrrolidine derivatives have been investigated for their role in developing advanced materials such as polymers and catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume